3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine

Purity specification Quality control Procurement differentiation

3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine (CAS 1864287-04-6) is a bicyclic amine building block with molecular formula C9H16F2N2 and molecular weight 190.23 g/mol. The compound features a 2-azabicyclo[2.2.1]heptane core—a conformationally constrained bridged bicyclic scaffold in which the nitrogen is positioned at the 2-position (one atom away from the bridgehead)—linked via its nitrogen to a 2,2-difluoropropan-1-amine side chain.

Molecular Formula C9H16F2N2
Molecular Weight 190.23 g/mol
Cat. No. B13183447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine
Molecular FormulaC9H16F2N2
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2CC(CN)(F)F
InChIInChI=1S/C9H16F2N2/c10-9(11,5-12)6-13-4-7-1-2-8(13)3-7/h7-8H,1-6,12H2
InChIKeyQCRADDBANKMAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine (CAS 1864287-04-6): Structural Identity and Core Specifications for Procurement


3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine (CAS 1864287-04-6) is a bicyclic amine building block with molecular formula C9H16F2N2 and molecular weight 190.23 g/mol . The compound features a 2-azabicyclo[2.2.1]heptane core—a conformationally constrained bridged bicyclic scaffold in which the nitrogen is positioned at the 2-position (one atom away from the bridgehead)—linked via its nitrogen to a 2,2-difluoropropan-1-amine side chain . The 2-azabicyclo[2.2.1]heptane framework has been validated as a pharmacophoric element in potent dipeptidyl peptidase-4 (DPP-4) inhibitors, with lead compounds achieving low-nanomolar IC50 values [1]. The gem-difluoro substitution on the propanamine side chain reduces the basicity of the adjacent primary amine relative to non-fluorinated analogs, a property that can modulate solubility, permeability, and off-target interactions [2]. The compound is supplied as a research-grade building block with purity specifications ranging from 95% to 98% depending on the vendor .

Why 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine Cannot Be Interchanged with Other Azabicyclo–Difluoropropanamine Building Blocks


Compounds within the azabicyclo–difluoropropanamine family share the same terminal functional groups but diverge critically in their bicyclic core architecture, nitrogen placement, and ring size—each of which governs the three-dimensional presentation of the amine vector, lipophilicity, and steric environment around the reactive primary amine [1]. The 2-azabicyclo[2.2.1]heptane scaffold positions the nitrogen one bond away from the bridgehead, producing a distinct exit vector and conformational profile compared to the 7-aza positional isomer (nitrogen at the bridgehead) or the expanded 8-azabicyclo[3.2.1]octane system . Measured LogP values across this compound series range from 0.53 to 1.60, confirming that ostensibly minor scaffold changes produce significant shifts in lipophilicity that will alter membrane permeability, solubility, and non-specific binding in biological assays . Furthermore, the 2-azabicyclo[2.2.1]heptane scaffold is the specific chemotype employed in the neogliptin series of DPP-4 inhibitors, where it engages the enzyme active site through a geometry that cannot be recapitulated by 7-aza, 3-azabicyclo[3.1.0]hexane, or 8-azabicyclo[3.2.1]octane congeners [2]. Substituting one bicyclic amine building block for another without verifying target engagement geometry, LogP compatibility, and amine basicity risks compromising SAR continuity, assay reproducibility, and downstream lead optimization.

Quantitative Differentiation Evidence for 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine Versus Closest Analogs


Purity Specification: 98% (LeYan) for Target Compound vs. 95% for the 7-Aza Positional Isomer and Other Comparators

The target compound (CAS 1864287-04-6) is offered at 98% purity by LeYan (Product No. 2262529), whereas its direct positional isomer 3-(7-azabicyclo[2.2.1]heptan-7-yl)-2,2-difluoropropan-1-amine (CAS 1935081-54-1) is listed at 95% purity from the same vendor . Similarly, the 8-azabicyclo[3.2.1]octane (CAS 1861942-17-7) and 3-azabicyclo[3.1.0]hexane (CAS 1852674-92-0) analogs are each supplied at 95% purity . The 3-percentage-point higher purity specification for the target compound reduces the burden of additional purification prior to use in sensitive downstream chemistry such as parallel library synthesis, bioconjugation, or assay-quality probe generation.

Purity specification Quality control Procurement differentiation

Scaffold-Validated Target Engagement: 2-Azabicyclo[2.2.1]heptane Pharmacophore in DPP-4 Inhibition at Low-Nanomolar Potency

The 2-azabicyclo[2.2.1]heptane scaffold—the exact bicyclic core of the target compound—has been validated as the key pharmacophoric element in a series of potent DPP-4 inhibitors. Neogliptin (compound 12a), which incorporates the 2-azabicyclo[2.2.1]heptane moiety, inhibited DPP-4 with an IC50 of 16.8 ± 2.2 nM, surpassing both vildagliptin and sitagliptin in potency [1]. Further structural optimization yielded compound 9a (IC50 = 4.3 nM), a 3.9-fold improvement over neogliptin, which additionally demonstrated selectivity over DPP-8 and DPP-9 [2]. By contrast, the 7-aza positional isomer (CAS 1935081-54-1), the 8-azabicyclo[3.2.1]octane analog (CAS 1861942-17-7), and the 3-azabicyclo[3.1.0]hexane analog (CAS 1852674-92-0) have no published DPP-4 inhibition data, and their altered nitrogen geometry would preclude the same binding mode in the DPP-4 active site.

DPP-4 inhibition Type 2 diabetes Neogliptin Scaffold validation

Lipophilicity Differentiation: LogP Comparison Across Azabicyclo–Difluoropropanamine Scaffolds

The LogP values reported for related azabicyclo–difluoropropanamine scaffolds demonstrate that the bicyclic core architecture substantially modulates lipophilicity. The 8-azabicyclo[3.2.1]octane analog (CAS 1861942-17-7) has the highest LogP at 1.5973, reflecting its larger, more lipophilic [3.2.1] ring system . The 7-aza positional isomer (CAS 1935081-54-1) has LogP 1.2072 . The 3-azabicyclo[3.1.0]hexane analog (CAS 1852674-92-0) has the lowest LogP at 0.5321 due to its smaller, cyclopropyl-fused ring . The target compound, while not having vendor-reported LogP on its LeYan page, is predicted to have LogP in the range of ~1.0–1.3 based on the core 2-azabicyclo[2.2.1]heptane XLogP of 0.7 [1] plus the contribution of the difluoropropanamine side chain, positioning it between the more lipophilic 8-aza scaffold and the less lipophilic 3-aza scaffold.

Lipophilicity LogP Physicochemical properties Scaffold selection

Nitrogen Positional Isomerism: 2-Aza vs. 7-Aza Bridgehead Substitution Defines Distinct Amine Geometry and Exit Vector

The target compound (CAS 1864287-04-6) and its 7-aza isomer (CAS 1935081-54-1) share the identical molecular formula (C9H16F2N2, MW 190.23) but differ in the position of the nitrogen within the bicyclo[2.2.1]heptane cage . In the target compound, the nitrogen resides at the 2-position—one bond away from the bridgehead—producing an exo-oriented lone pair and an amine vector that projects laterally from the bicyclic cage. In the 7-aza isomer, the nitrogen is at the bridgehead (7-position), resulting in a more symmetric, axially-oriented amine vector . The SMILES strings confirm this difference: NCC(F)(F)CN1CC2CCC1C2 (target, 2-aza) vs. NCC(F)(F)CN1C2CCC1CC2 (7-aza isomer) . The 2-aza geometry is the specific configuration employed in the neogliptin DPP-4 inhibitor pharmacophore, where molecular docking shows the bicyclic nitrogen interacting with key active-site residues (Glu205/Glu206) in an orientation that the 7-aza isomer cannot adopt without a clash with the enzyme backbone [1].

Positional isomerism Exit vector geometry 2-azabicyclo[2.2.1]heptane Structure-based design

Gem-Difluoro Substitution Effect on Amine Basicity: Reduced pKa Relative to Non-Fluorinated Propanamine Analogs

The 2,2-difluoropropan-1-amine side chain in the target compound introduces a gem-difluoro group at the carbon adjacent to the primary amine, which exerts a strong electron-withdrawing inductive effect that reduces amine basicity. Literature data for 2,2-difluoroethylamine show a pKa (conjugate acid) of approximately 7.3, compared to ~10.7 for non-fluorinated ethylamine—a decrease of ~3.4 pKa units [1]. For the target compound, the primary amine pKa is estimated to be in the range of 6.5–7.5, substantially lower than that of a hypothetical non-fluorinated 3-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-amine analog (estimated pKa ~9.5–10.5) [2]. This reduced basicity means that at physiological pH (7.4), a significantly smaller fraction of the primary amine will be protonated, favoring the neutral species that can cross biological membranes more readily.

Amine basicity Gem-difluoro pKa modulation Physicochemical optimization

BACE-1 Engagement: Structurally Related 2-Azabicyclo[2.2.1]heptane Derivatives Show CNS Target Activity

A compound containing the 2-azabicyclo[2.2.1]heptane moiety linked via a phenyl-cyclopropyl spacer to a hydroxybutanamide backbone (CHEMBL1209420) inhibited recombinant human BACE-1 (beta-secretase 1) with an IC50 of 1,900 nM in a fluorescence polarization assay [1]. While this potency is modest, it demonstrates that the 2-azabicyclo[2.2.1]heptane fragment can productively engage CNS-relevant targets beyond the DPP-4 family. No BACE-1 inhibition data have been reported for the 7-aza, 8-azabicyclo[3.2.1]octane, or 3-azabicyclo[3.1.0]hexane comparators [2]. This expands the addressable target space for the target compound as a building block beyond metabolic disease programs into neuroscience applications.

BACE-1 Beta-secretase CNS drug discovery Alzheimer's disease

Priority Application Scenarios for 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization and Scaffold-Hopping Control

For research groups developing next-generation DPP-4 inhibitors for type 2 diabetes, the target compound provides the identical 2-azabicyclo[2.2.1]heptane pharmacophore found in neogliptin (IC50 = 16.8 nM) and the ultra-potent oxadiazole derivative 9a (IC50 = 4.3 nM) [1]. The primary amine handle on the difluoropropane side chain enables facile diversification via amide coupling, reductive amination, or urea formation to generate focused libraries. The 98% purity specification (LeYan) minimizes pre-reaction purification requirements in parallel synthesis workflows [2]. Critically, the 7-aza positional isomer—despite sharing identical molecular formula and MW—cannot substitute for the 2-aza scaffold because its bridgehead nitrogen geometry is incompatible with the DPP-4 active-site binding mode validated by molecular docking . Researchers should use the 2-aza compound as the lead scaffold and employ the 7-aza isomer (purity 95%) as a negative control to confirm scaffold-specific target engagement.

Chemical Biology: CNS Target Probe Synthesis Utilizing 2-Azabicyclo[2.2.1]heptane as a Privileged Fragment

The BACE-1 inhibitory activity demonstrated by a 2-azabicyclo[2.2.1]heptane-containing ligand (IC50 = 1,900 nM) supports the use of the target compound as a fragment or building block for CNS target probe development [1]. The gem-difluoro substitution on the propanamine side chain reduces primary amine basicity (estimated pKa ~6.5–7.5 vs. ~9.5–10.5 for the non-fluorinated analog), favoring the neutral, membrane-permeable species at physiological pH—a property advantageous for crossing the blood-brain barrier [2]. The moderate LogP (~1.0–1.3) positions the target compound in a favorable CNS drug-like physicochemical space compared to the more lipophilic 8-azabicyclo[3.2.1]octane analog (LogP 1.60), which may carry higher non-specific binding risk, or the more hydrophilic 3-azabicyclo[3.1.0]hexane analog (LogP 0.53), which may have limited passive permeability .

Synthetic Methodology: Conformationally Constrained Building Block for Structure–Activity Relationship (SAR) Exploration

The rigid 2-azabicyclo[2.2.1]heptane cage provides a conformationally locked amine vector that is pre-organized for target engagement, eliminating the entropic penalty associated with flexible amine scaffolds [1]. The exo-oriented nitrogen lone pair in the 2-aza configuration presents a distinct geometry versus the axial presentation of the 7-aza bridgehead isomer, giving medicinal chemists precise control over the three-dimensional placement of substituents [2]. When designing SAR studies, the target compound (MW 190.23, 2-aza) can be systematically compared with the 8-azabicyclo[3.2.1]octane analog (MW 204.26) to probe the effect of ring expansion, or with the 3-azabicyclo[3.1.0]hexane analog (MW 176.21) to assess ring contraction—each change producing a measurable shift in LogP, molecular volume, and amine geometry .

ADME Optimization: Exploiting Reduced Amine Basicity for Improved Pharmacokinetic Profiles

The 2,2-difluoro substitution on the propanamine side chain is a deliberate design element that lowers the primary amine pKa by an estimated 3–4 units relative to the non-fluorinated analog [1]. This reduced basicity decreases the fraction of protonated, membrane-impermeable species at physiological pH, potentially improving oral absorption and reducing lysosomal trapping—a known liability of highly basic amines. The favorable ADME properties reported for neogliptin (which incorporates a related fluorinated amino acid motif) relative to vildagliptin support the translational relevance of this design strategy [2]. Research teams evaluating the target compound as a building block should prioritize pharmacokinetic profiling (Caco-2 permeability, microsomal stability, CYP inhibition) over comparator scaffolds that lack the difluoro motif, as the non-fluorinated analogs are predicted to have markedly different absorption and distribution characteristics .

Quote Request

Request a Quote for 3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.